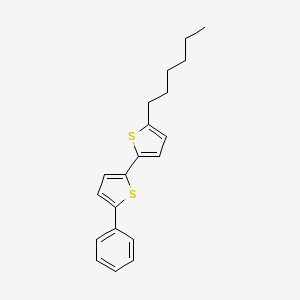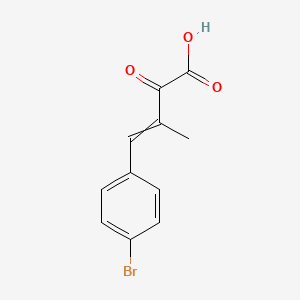
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid structure
Vorbereitungsmethoden
The synthesis of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Analyse Chemischer Reaktionen
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Fischer esterification can convert this compound into its corresponding methyl or ethyl esters .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization of the transmembrane potential difference in tobacco protoplasts, affecting their sensitivity to auxins . Additionally, its neurotoxic effects are linked to the inhibition of acetylcholinesterase activity, leading to impaired nerve transmission .
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: This compound shares the bromophenyl group but differs in its acetic acid structure.
4-Bromobenzeneboronic acid: Another bromophenyl derivative, used in various coupling reactions.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a similar bromophenyl group, studied for its antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
920972-74-3 |
|---|---|
Molekularformel |
C11H9BrO3 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
ZBVCIVAMLIRUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


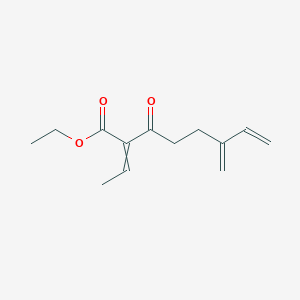

![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
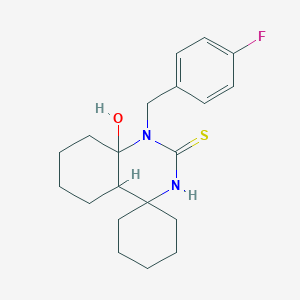
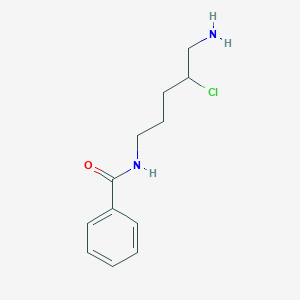
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
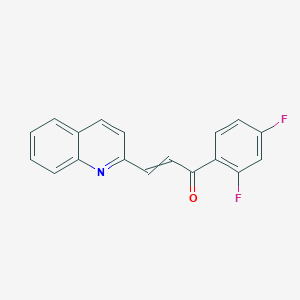
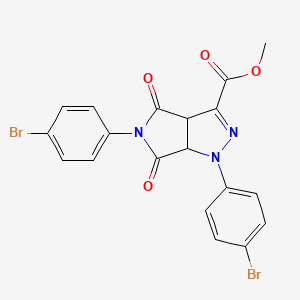
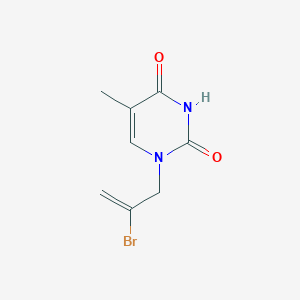
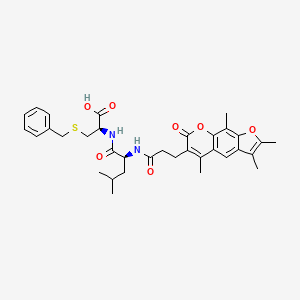
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
